molecular formula C13H18BrFN2O2S B8318999 Tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)-4-fluoropiperidine-1-carboxylate

Tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)-4-fluoropiperidine-1-carboxylate

Cat. No. B8318999
M. Wt: 365.26 g/mol
InChI Key: MZRQWXFWDQTBMN-UHFFFAOYSA-N
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Patent
US09388161B2

Procedure details

Diethylaminosulfur trifluoride (DAST) (0.083 mL, 0.627 mmol) was added to a 0° C. of tert-butyl 4-(4-bromothiazol-2-yl)-4-hydroxypiperidine-1-carboxylate (0.207 g, 0.570 mmol) in dichloromethane (2.8 mL). After 5 minutes, the cooling bath was removed and the reaction mixture was allowed to stir at room temperature overnight. Saturated aqueous sodium bicarbonate solution was added, and the aqueous phase was separated and extracted with dichloromethane. The combined organic phases were dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified via column chromatography on silica gel (Biotage 25 g column, gradient elution with 5-50% ethyl acetate-hexane) to afford tert-butyl 4-(4-bromothiazol-2-yl)-4-fluoropiperidine-1-carboxylate (0.163 g, 78%) as a colorless, waxy solid. MS (ESI, pos. ion) m/z 387, 389 [M+Na]+.
Quantity
0.083 mL
Type
reactant
Reaction Step One
Quantity
0.207 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(S(F)(F)[F:7])CC)C.[Br:10][C:11]1[N:12]=[C:13]([C:16]2(O)[CH2:21][CH2:20][N:19]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:18][CH2:17]2)[S:14][CH:15]=1>ClCCl>[Br:10][C:11]1[N:12]=[C:13]([C:16]2([F:7])[CH2:21][CH2:20][N:19]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:18][CH2:17]2)[S:14][CH:15]=1

Inputs

Step One
Name
Quantity
0.083 mL
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
0.207 g
Type
reactant
Smiles
BrC=1N=C(SC1)C1(CCN(CC1)C(=O)OC(C)(C)C)O
Name
Quantity
2.8 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium bicarbonate solution was added
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography on silica gel (Biotage 25 g column, gradient elution with 5-50% ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1N=C(SC1)C1(CCN(CC1)C(=O)OC(C)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.163 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.